3-(4-methoxyphenyl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide
Description
This compound features a tetrahydroquinoline (THQ) core modified with a thiophen-2-ylsulfonyl group at the N1 position and a 3-(4-methoxyphenyl)propanamide chain at the C7 position. The THQ scaffold is known for its versatility in medicinal chemistry, particularly in targeting opioid receptors and modulating inflammation . The thiophene sulfonyl group introduces steric bulk and electron-withdrawing properties, which may influence receptor binding kinetics and metabolic stability compared to other THQ derivatives.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-29-20-11-6-17(7-12-20)8-13-22(26)24-19-10-9-18-4-2-14-25(21(18)16-19)31(27,28)23-5-3-15-30-23/h3,5-7,9-12,15-16H,2,4,8,13-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHNHECYPDVKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit tyrosinase, an enzyme that plays a crucial role in melanogenesis.
Mode of Action
Similar compounds have been found to exhibit strong competitive inhibition activity against mushroom tyrosinase. They interact with tyrosinase residues in the tyrosinase active site and can directly inhibit tyrosinase as competitive inhibitors.
Biological Activity
3-(4-methoxyphenyl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide (CAS Number: 898429-86-2) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N2O4S2 with a molecular weight of 456.6 g/mol. The structure features a tetrahydroquinoline core, which is known for its diverse biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O4S2 |
| Molecular Weight | 456.6 g/mol |
| CAS Number | 898429-86-2 |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, tetrahydroquinoline derivatives have been shown to induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways and cell cycle arrest mechanisms. The sulfonamide group in this compound may enhance its interaction with specific biological targets involved in cancer progression.
Antimicrobial Activity
The presence of the thiophene moiety suggests potential antimicrobial properties. Studies have demonstrated that thiophene derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Tetrahydroquinoline derivatives have been explored for neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds can influence neurotransmitter systems and exhibit antioxidant properties, potentially reducing oxidative stress in neuronal cells.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit carbonic anhydrase and other enzymes critical for tumor growth and bacterial proliferation.
- Receptor Modulation : Interaction with various receptors (e.g., dopamine receptors) may explain its neuroprotective effects.
- Oxidative Stress Reduction : The compound may act as an antioxidant, scavenging free radicals and reducing cellular damage.
Case Studies
Several studies have investigated the biological activities of related compounds or derivatives:
- Anticancer Study : A derivative was tested against human breast cancer cells (MCF-7), showing a dose-dependent increase in apoptosis markers (caspase activation) and a decrease in cell viability.
- Antimicrobial Study : A related thiophene derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL.
- Neuroprotective Study : In a model of Alzheimer’s disease, a tetrahydroquinoline compound improved cognitive function in mice by reducing amyloid-beta plaque formation and enhancing cholinergic signaling.
Comparison with Similar Compounds
Tetrahydroquinoline (THQ) Derivatives with N-Substitutions
Key analogs from the literature include:
- (S)-N-((R)-1-Acetyl-6-benzyl-THQ-4-yl)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamide (4b): Features an acetyl group at N1 and a benzyl group at C4. Demonstrated full agonist activity at μ-opioid receptors (MOR) in GTPγS binding assays .
- (S)-2-Amino-N-((R)-6-benzyl-1-propionyl-THQ-4-yl)-3-(4-hydroxy-2,6-dimethylphenyl)propanamide (4c): Substituted with a propionyl group at N1, showing similar MOR affinity but altered metabolic stability due to longer alkyl chains .
Key Differences :
- Steric Hindrance : The sulfonyl group may hinder receptor binding compared to smaller substituents, affecting intrinsic activity.
Anti-Inflammatory Propanamide Derivatives
- N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 1, Lycium barbarum): Contains a 4-methoxyphenyl propenamide chain and exhibits anti-inflammatory activity via NO inhibition (IC₅₀ = 17.00 μM) .
- 3-(4-Hydroxy-3-Methoxyphenyl)-N-[2-(4-Hydroxyphenyl)-2-Methoxyethyl]acrylamide (Compound 2) : Shows enhanced anti-inflammatory potency (IC₅₀ = 17.00 μM) due to hydroxyl and methoxy substitutions .
Key Differences :
- Backbone Flexibility : The target compound’s propanamide chain (vs. propenamide in Compound 1) may reduce rigidity, altering binding to anti-inflammatory targets.
Functional Comparison with μ-Opioid Agonists
Evidence from GTPγS binding assays highlights structural determinants of efficacy :
| Compound | Intrinsic Activity | Potency (EC₅₀) | Notes |
|---|---|---|---|
| DAMGO | Full agonist | High | Gold-standard MOR agonist |
| Buprenorphine | Partial agonist | Moderate | Mixed efficacy due to oripavine core |
| Fentanyl | Full agonist | High | High lipophilicity enhances CNS penetration |
| Hypothetical Target Compound | Partial agonist (predicted) | Moderate (predicted) | Thiophene sulfonyl group may reduce efficacy vs. DAMGO |
Mechanistic Insights :
- The thiophene sulfonyl group’s bulk may restrict conformational changes required for full MOR activation, leading to partial agonism.
- The 4-methoxyphenyl group could enhance binding affinity to MOR’s hydrophobic pockets, similar to fentanyl’s arylpiperidine motif.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
